molecular formula C27H28N4O5S B11437235 N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No.: B11437235
M. Wt: 520.6 g/mol
InChI Key: DZULMIILBUDAAB-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thienopyrimidine core, a nitrobenzyl group, and a hexanamide chain, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the nitrobenzyl group and the hexanamide chain. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reaction and to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzyl and hexanamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce nitroso or hydroxylamine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-(4-methylbenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine

Uniqueness: N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is unique due to its specific combination of functional groups and structural features. The presence of the thienopyrimidine core, nitrobenzyl group, and hexanamide chain distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C27H28N4O5S

Molecular Weight

520.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H28N4O5S/c1-19-9-11-20(12-10-19)17-28-24(32)8-3-2-4-14-29-26(33)25-23(13-15-37-25)30(27(29)34)18-21-6-5-7-22(16-21)31(35)36/h5-7,9-13,15-16H,2-4,8,14,17-18H2,1H3,(H,28,32)

InChI Key

DZULMIILBUDAAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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